![molecular formula C8H8N2O3 B3231568 3-Amino-5-carbamoylbenzoic acid CAS No. 132640-26-7](/img/structure/B3231568.png)
3-Amino-5-carbamoylbenzoic acid
Overview
Description
3-Amino-5-carbamoylbenzoic acid is a compound with the molecular weight of 180.16 . It is also known by its IUPAC name, 3-amino-5-(aminocarbonyl)benzoic acid .
Synthesis Analysis
The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, involves a novel variant of the shikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor .Molecular Structure Analysis
The InChI code for 3-Amino-5-carbamoylbenzoic acid is 1S/C8H8N2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13) .Chemical Reactions Analysis
The reactions of amino acids are typical of isolated carboxylic acid and amine functions. Thus the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .Physical And Chemical Properties Analysis
3-Amino-5-carbamoylbenzoic acid is a powder that is stored at room temperature . The major features of the amino acids are classified into three categories, which are as follows: 1) physico-chemical properties, 2) biologic properties, and 3) electronic properties .Scientific Research Applications
Chemical Research
“3-Amino-5-carbamoylbenzoic acid” is a chemical compound with a molecular weight of 180.16 . It is often used in chemical research due to its unique properties . The compound is typically stored at room temperature and is available in powder form .
Structural Modification of Natural Products
Amino acids, including “3-Amino-5-carbamoylbenzoic acid”, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects . This application provides a theoretical basis for the structural modification of natural products in the future .
Therapeutic Uses
Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects . They are also used to cure chronic liver diseases . The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
Food Industry
Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition . For example, the main raw material of the sweetener aspartame is L-phenylalanine .
Medical and Healthcare Industries
Amino acids are widely used in the medical and healthcare industries . They play roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-5-carbamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLMMVDCYIXUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287499 | |
Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-carbamoylbenzoic acid | |
CAS RN |
132640-26-7 | |
Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132640-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(aminocarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-carbamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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